molecular formula C13H27NO B13065598 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol

4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol

Cat. No.: B13065598
M. Wt: 213.36 g/mol
InChI Key: NQLSJXRZZSWZTR-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₃H₂₇NO. It is characterized by the presence of a cyclohexyl group substituted with two methyl groups at the 2 and 6 positions, an amino group, and a pentanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 2,6-dimethylcyclohexanone, is subjected to reductive amination with an appropriate amine to form the 2,6-dimethylcyclohexylamine.

    Alkylation: The 2,6-dimethylcyclohexylamine is then alkylated with 4-bromopentan-1-ol under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentan-1-one.

    Reduction: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentane.

    Substitution: Formation of 4-[(2,6-dimethylcyclohexyl)amino]pentyl halides.

Scientific Research Applications

4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

  • 4-[(2,6-Dimethylcyclohexyl)amino]pentan-2-ol
  • 4-[(2,6-Dimethylcyclohexyl)amino]butan-1-ol
  • 4-[(2,6-Dimethylcyclohexyl)amino]hexan-1-ol

Comparison: 4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol is unique due to its specific substitution pattern and chain length, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

4-[(2,6-dimethylcyclohexyl)amino]pentan-1-ol

InChI

InChI=1S/C13H27NO/c1-10-6-4-7-11(2)13(10)14-12(3)8-5-9-15/h10-15H,4-9H2,1-3H3

InChI Key

NQLSJXRZZSWZTR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NC(C)CCCO)C

Origin of Product

United States

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